1-Dodecanamine, 4-methylbenzenesulfonate
Description
Contextualization of Alkylammonium p-Toluenesulfonate Salts in Supramolecular and Materials Chemistry
Alkylammonium p-toluenesulfonate salts, such as 1-Dodecanamine, 4-methylbenzenesulfonate (B104242), are of significant interest in the fields of supramolecular and materials chemistry due to their capacity for self-assembly. irb.hr The amphiphilic nature of these molecules drives them to spontaneously organize into well-defined structures in solution, such as micelles, vesicles, and liquid crystals. irb.hr This behavior is governed by a delicate balance of non-covalent interactions, including hydrophobic effects, electrostatic interactions, hydrogen bonding, and van der Waals forces.
In supramolecular chemistry, these salts serve as building blocks for the construction of complex, functional architectures. The predictable nature of their self-assembly allows for the design of nanostructures with tailored properties. For instance, the length of the alkyl chain and the nature of the counter-ion can be varied to control the size, shape, and stability of the resulting aggregates. nih.gov
In materials chemistry, alkylammonium p-toluenesulfonate salts are explored for a variety of applications. Their ability to form ordered structures is utilized in the templating of mesoporous materials, where the self-assembled aggregates act as a scaffold for the formation of a porous inorganic framework. rsc.org Furthermore, some of these salts exhibit properties of ionic liquids, which are salts with low melting points that are finding use as environmentally friendly solvents and electrolytes. rsc.orgmonash.edu The study of their thermal properties, such as phase transitions and thermal stability, is crucial for these applications. acs.org
Historical Perspectives on Amphiphilic Amine-Derived Salts in Chemical Science
The scientific exploration of amphiphilic amine-derived salts is deeply rooted in the broader history of surfactants. While naturally occurring surfactants like soaps (alkali metal salts of fatty acids) have been used for millennia, the systematic study and synthesis of synthetic surfactants began in the early 20th century. nepjol.inforipublication.com Amine-derived salts, particularly quaternary ammonium (B1175870) salts, emerged as an important class of cationic surfactants. whamine.com
Initially, the primary applications of these compounds were as disinfectants, fabric softeners, and antistatic agents. wikipedia.org Their positively charged head groups were found to be effective in interacting with negatively charged surfaces, leading to their widespread use in various industrial and household products.
The understanding of the fundamental principles governing the behavior of these salts, such as the concept of the critical micelle concentration (CMC), was a significant scientific advancement. This knowledge allowed for the rational design of surfactants with specific properties for targeted applications. The historical development of these materials has paved the way for the more sophisticated applications currently being explored in fields like nanotechnology and advanced materials.
Overview of Current Research Trajectories and Academic Significance for 1-Dodecanamine, 4-methylbenzenesulfonate
Current research on this compound and related long-chain alkylammonium salts is focused on harnessing their self-assembly properties for advanced applications. One major area of investigation is their use in the synthesis of novel nanomaterials. The dodecylammonium cation can act as a capping agent or a structure-directing agent in the synthesis of nanoparticles, controlling their size and shape.
Furthermore, the ability of these salts to form organized thin films at interfaces is being explored for applications in coatings, lubrication, and as corrosion inhibitors. The academic significance of this compound lies in its role as a model system for studying the fundamental principles of self-assembly and molecular recognition. The relative simplicity of its structure allows for detailed investigations into the interplay of forces that govern the formation of supramolecular structures.
Researchers are also exploring the potential of these materials in the field of "green chemistry," for example, in the development of new ionic liquids with desirable properties such as low toxicity and biodegradability. rsc.org The versatility of the tosylate anion, which is a good leaving group in organic reactions, also opens up possibilities for using these salts as catalysts or reagents in chemical synthesis. The ongoing research into this compound and its analogues continues to expand our understanding of molecular self-organization and its potential to create new functional materials.
Properties
CAS No. |
66237-10-3 |
|---|---|
Molecular Formula |
C19H35NO3S |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
dodecan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H27N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-13H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
KZFCYTLYBAMSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 1 Dodecanamine, 4 Methylbenzenesulfonate
Direct Synthesis Pathways and Reaction Parameter Optimization
The most direct and common method for the synthesis of 1-Dodecanamine, 4-methylbenzenesulfonate (B104242) is the neutralization reaction between 1-dodecanamine and 4-methylbenzenesulfonic acid. This reaction is typically straightforward, but its efficiency is highly dependent on the control of several key parameters.
Amine-Acid Neutralization Reactions and Stoichiometric Control
The formation of 1-Dodecanamine, 4-methylbenzenesulfonate is an acid-base reaction where the basic amino group of 1-dodecanamine accepts a proton from the acidic sulfonic acid group of 4-methylbenzenesulfonic acid. The result is the formation of the dodecylammonium cation and the 4-methylbenzenesulfonate (tosylate) anion, which are held together by ionic bonds.
Stoichiometric control is crucial for maximizing the yield of the desired salt and minimizing impurities. The reaction proceeds in a 1:1 molar ratio. An excess of the amine can lead to a product with a basic pH and potential difficulties in purification, while an excess of the acid can result in an acidic product that may require additional purification steps to remove the unreacted acid. Precise control of the molar equivalents of the reactants is therefore essential for an efficient and clean reaction.
Table 1: Effect of Stoichiometric Ratio on Product Purity
| Molar Ratio (1-Dodecanamine : 4-methylbenzenesulfonic acid) | Observed Product Purity (%) | Nature of Impurity |
|---|---|---|
| 1.1 : 1.0 | 95 | Excess 1-Dodecanamine |
| 1.0 : 1.0 | >99 | Minimal |
Note: Data is illustrative and based on general principles of acid-base neutralization.
Influence of Solvent Systems on Yield and Purity
The choice of solvent plays a significant role in the synthesis of this compound, influencing reaction rate, product solubility, and ease of isolation. The ideal solvent should dissolve the reactants to a sufficient extent to allow the reaction to proceed but should precipitate the product, thereby facilitating its isolation by filtration.
Polar aprotic solvents, such as acetonitrile (B52724) or acetone, are often effective for this type of salt formation. Non-polar solvents like toluene (B28343) or hexane (B92381) can also be used, particularly if the starting materials are soluble but the resulting salt is not. The polarity of the solvent can influence the degree of ion pairing in the product, which can affect its physical properties.
Table 2: Impact of Solvent Choice on Reaction Yield
| Solvent | Dielectric Constant | Product Solubility | Typical Yield (%) |
|---|---|---|---|
| Ethanol | 24.5 | High | 85 (requires precipitation) |
| Acetonitrile | 37.5 | Moderate | 92 (precipitates on cooling) |
| Toluene | 2.4 | Low | 98 (precipitates during reaction) |
Note: This data is representative and illustrates the general trends in solvent selection for amine salt synthesis.
Kinetic and Thermodynamic Considerations in Compound Formation
The reaction between a strong acid like 4-methylbenzenesulfonic acid and a base like 1-dodecanamine is typically very fast and exothermic. From a kinetic standpoint, the rate of reaction is often diffusion-controlled, meaning it is limited by how quickly the reactant molecules can come into contact in the solvent.
Thermodynamically, the formation of the salt is a highly favorable process, driven by the large negative change in Gibbs free energy associated with the neutralization of a strong acid and a base. The equilibrium lies far to the side of the product, meaning the reaction goes essentially to completion. The stability of the resulting salt is due to the strong electrostatic attraction between the ammonium (B1175870) cation and the sulfonate anion.
Green Chemistry Principles in this compound Production
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov This can be achieved through various strategies, including the elimination of harmful solvents and the use of catalytic methods.
Development of Solvent-Free Synthetic Processes
One of the most significant advancements in green chemistry is the development of solvent-free reactions. researchgate.net For the synthesis of this compound, a solvent-free approach would involve the direct mixing of the two reactants. Given that 1-dodecanamine can be a liquid or a low-melting solid and 4-methylbenzenesulfonic acid is a solid, the reaction could potentially be carried out by gently heating the mixture to melt the amine, followed by the addition of the acid.
This method, often referred to as mechanochemistry, can also be performed by grinding the solid reactants together at room temperature. rsc.org The mechanical energy provides the activation energy for the reaction. The primary advantages of a solvent-free process are the elimination of solvent waste, which reduces environmental pollution and disposal costs, and often leads to shorter reaction times and simpler product isolation.
Catalytic Approaches for Enhanced Environmental Sustainability in Synthesis
While the direct neutralization reaction to form this compound does not typically require a catalyst, green chemistry principles encourage the use of catalysts in the synthesis of the starting materials themselves. nih.gov For instance, greener catalytic methods for the production of long-chain amines like 1-dodecanamine are an area of active research. These methods aim to replace traditional synthetic routes that may use hazardous reagents or produce significant waste.
Advanced Purification and Crystallization Techniques for this compound
The purification of this compound is critical to achieving the desired material specifications for its various applications. The primary method for the purification of this salt is recrystallization, a technique that relies on the differences in solubility of the compound and its impurities in a given solvent system at varying temperatures. For long-chain alkylammonium salts like dodecylammonium tosylate, conventional crystallization methods may sometimes be challenging due to factors such as high solubility in organic solvents and the potential for the compound to separate as an oil rather than a crystalline solid. Therefore, advanced purification and crystallization techniques are often employed to obtain a high-purity, crystalline product.
Multi-Solvent Recrystallization
A common and effective technique for the crystallization of this compound is multi-solvent recrystallization, also known as solvent-antisolvent crystallization. This method is particularly useful when a single solvent that provides a significant solubility differential with temperature cannot be readily identified. The process involves dissolving the crude salt in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" or "anti-solvent" in which the salt is sparingly soluble. This controlled change in the solvent composition reduces the solubility of the salt, leading to its crystallization.
The selection of an appropriate solvent system is paramount for successful multi-solvent recrystallization. The "good" solvent should readily dissolve the this compound, while the "anti-solvent" should be miscible with the "good" solvent but a poor solvent for the target compound.
Table 1: Exemplary Solvent Systems for Multi-Solvent Recrystallization
| "Good" Solvent | "Anti-Solvent" | Rationale for Selection |
| Ethanol | Hexane | Ethanol effectively dissolves the polar ammonium tosylate salt, while the nonpolar nature of hexane induces precipitation upon addition. |
| Isopropanol | Diethyl ether | Isopropanol provides good solubility, and the addition of diethyl ether significantly reduces the polarity of the solvent mixture, promoting crystallization. |
| Acetone | Water | Acetone can dissolve the salt, and the addition of water as an anti-solvent can be effective, particularly if impurities are highly soluble in aqueous acetone. |
The process typically involves dissolving the crude this compound in a minimal amount of the hot "good" solvent. The "anti-solvent" is then added dropwise to the hot solution until the first sign of persistent turbidity is observed, indicating the onset of precipitation. The solution is then allowed to cool slowly to facilitate the formation of well-defined crystals.
Temperature Gradient Crystallization
Temperature gradient crystallization is another advanced technique that can be applied to purify this compound. This method involves creating a controlled temperature difference across the crystallization vessel. The crude material is dissolved in a suitable solvent at a higher temperature, and the solution is then subjected to a gradual and controlled cooling ramp.
This slow cooling process is crucial for the formation of large, high-purity crystals. Rapid cooling often leads to the formation of smaller, less pure crystals as impurities can become entrapped in the rapidly forming crystal lattice. For a long-chain compound like this compound, slow cooling also helps to mitigate the risk of "oiling out," where the compound separates as a supercooled liquid instead of a solid.
Table 2: Illustrative Temperature Profile for Gradient Crystallization from Isopropanol
| Step | Parameter | Value/Description | Purpose |
| 1 | Dissolution Temperature | 70-80 °C | To ensure complete dissolution of the crude salt in a minimal amount of isopropanol. |
| 2 | Cooling Rate | 5-10 °C per hour | A slow and controlled cooling rate to promote the growth of large, well-ordered crystals and prevent oiling out. |
| 3 | Crystallization Temperature | 20-25 °C (Room Temp) | Initial phase of crystal formation as the solution becomes supersaturated. |
| 4 | Maturation/Aging | Hold at 20-25 °C for 2-4 hours | Allows for the growth of existing crystals and for the system to approach equilibrium. |
| 5 | Final Cooling | Cool to 0-5 °C over 1-2 hours | To maximize the yield by further decreasing the solubility of the salt in the mother liquor. |
| 6 | Isolation | Filtration | Collection of the purified crystalline product. |
Seeding
To further control the crystallization process and encourage the formation of a desired crystal habit, seeding can be employed. This technique involves the introduction of a small quantity of pure crystals of this compound into the supersaturated solution. These seed crystals act as nucleation sites, promoting crystal growth and helping to prevent spontaneous, uncontrolled nucleation which can lead to a fine, less pure powder. Seeding is particularly beneficial in preventing the formation of an oil and in achieving a consistent particle size distribution of the final product.
Management of "Oiling Out"
A significant challenge in the crystallization of long-chain alkylammonium salts is the phenomenon of "oiling out," where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This oil may or may not solidify upon further cooling, and if it does, it often traps impurities, leading to a lower purity product.
Several strategies can be employed to mitigate oiling out:
Slower Cooling Rate: As detailed in the temperature gradient section, a very slow cooling rate can provide the molecules with sufficient time to organize into a crystal lattice rather than forming a disordered liquid phase.
Use of More Dilute Solutions: Crystallizing from a more dilute solution can sometimes prevent the saturation level from becoming high enough to favor oil formation.
Solvent Selection: Choosing a solvent system where the solubility of the compound is lower at the crystallization temperature can be effective.
Vigorous Agitation: Stirring the solution during the cooling phase can sometimes promote nucleation and prevent the formation of a separate liquid phase.
By employing these advanced purification and crystallization techniques, high-purity, crystalline this compound suitable for its intended applications can be reliably obtained.
Elucidation of Molecular and Supramolecular Architecture of 1 Dodecanamine, 4 Methylbenzenesulfonate
High-Resolution Spectroscopic Analysis for Structural Confirmation and Conformational Studies
Spectroscopic techniques are fundamental in confirming the molecular structure and probing the conformational dynamics of 1-dodecanamine, 4-methylbenzenesulfonate (B104242). This compound is an organic salt composed of a dodecylammonium cation ([CH₃(CH₂)₁₁NH₃]⁺) and a 4-methylbenzenesulfonate (tosylate) anion ([CH₃C₆H₄SO₃]⁻). The analysis focuses on characterizing both ionic components and their interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics (e.g., NOESY, DOSY)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the dodecylammonium cation and the tosylate anion.
Dodecylammonium Cation: The long alkyl chain will produce a series of overlapping multiplets between approximately 1.2-1.6 ppm. The terminal methyl group (C12) would appear as a triplet around 0.8-0.9 ppm. The methylene (B1212753) group adjacent to the ammonium (B1175870) head (C1) would be deshielded and appear further downfield, likely in the 2.8-3.1 ppm region. The protons on the ammonium head (-NH₃⁺) would appear as a broad singlet, with a chemical shift highly dependent on the solvent and concentration.
Tosylate Anion: The aromatic protons of the tosylate anion will appear as two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the sulfonate group are expected around 7.7-7.8 ppm, while the protons meta to it would be found around 7.1-7.3 ppm. The methyl group on the benzene ring would produce a sharp singlet at approximately 2.3-2.4 ppm.
¹³C NMR Spectroscopy: The carbon spectrum would similarly show signals corresponding to both ions.
Dodecylammonium Cation: The carbons of the alkyl chain would resonate in the 14-45 ppm range. The terminal methyl carbon (C12) would be the most upfield signal (around 14 ppm), while the carbon attached to the nitrogen (C1) would be the most downfield of the alkyl signals (around 40-45 ppm).
Tosylate Anion: The aromatic carbons would appear between 125-145 ppm. The methyl carbon would have a signal around 21 ppm.
Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, revealing information about the conformation of the dodecyl chain and its interaction with the tosylate anion in solution. Diffusion-Ordered Spectroscopy (DOSY) would be useful to confirm that the dodecylammonium cation and the tosylate anion diffuse together, as expected for an ion pair in non-polar solvents, and could help characterize micelle formation in aqueous solutions. chembuyersguide.com Studies on related systems like n-dodecylammonium chloride have utilized such techniques to investigate molecular dynamics and phase behavior. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Dodecanamine, 4-methylbenzenesulfonate Predicted values are based on typical ranges for the functional groups and data from analogous compounds.
| Assignment (Cation) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH₃- (C12) | ~0.8-0.9 (t) | ~14 |
| -(CH₂)₉- (C2-C11) | ~1.2-1.6 (m) | ~22-32 |
| -CH₂-NH₃⁺ (C1) | ~2.8-3.1 (m) | ~40-45 |
| -NH₃⁺ | Variable (broad s) | - |
| Assignment (Anion) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ar-CH₃ | ~2.3-2.4 (s) | ~21 |
| Ar-H (meta to SO₃⁻) | ~7.1-7.3 (d) | ~125-127 |
| Ar-H (ortho to SO₃⁻) | ~7.7-7.8 (d) | ~128-130 |
| Ar-C (ipso, CH₃) | - | ~143-145 |
Vibrational Spectroscopy (IR and Raman) for Intermolecular Interactions and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, which are sensitive to intermolecular forces like hydrogen bonding. researchgate.net
N-H Stretching: The primary ammonium group (-NH₃⁺) of the cation is expected to exhibit strong, broad absorption bands in the IR spectrum between 2800 and 3200 cm⁻¹. These bands are typically broadened due to strong N-H···O hydrogen bonding with the sulfonate oxygen atoms of the anion.
C-H Stretching: The aliphatic C-H stretching vibrations of the dodecyl chain will appear as sharp bands between 2850 and 2960 cm⁻¹. The aromatic C-H stretching of the tosylate anion will be observed as weaker bands above 3000 cm⁻¹.
S=O Stretching: The sulfonate group (SO₃⁻) of the tosylate anion has characteristic strong absorption bands. The asymmetric and symmetric S=O stretching modes are expected to appear in the regions of 1170-1250 cm⁻¹ and 1030-1060 cm⁻¹, respectively. The positions of these bands are sensitive to the strength of the hydrogen bonds they accept from the ammonium cation.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring of the tosylate anion will produce bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. chemicalbook.com While the polar N-H and S=O groups give strong IR signals, the symmetric vibrations of the non-polar C-S bond and the aromatic ring are often more prominent in the Raman spectrum. aablocks.com
Advanced Mass Spectrometry Techniques for Structural Integrity and Oligomeric States
High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to confirm the elemental composition and structural integrity of the compound. In positive-ion mode, the spectrum would be expected to show a prominent peak corresponding to the dodecylammonium cation ([C₁₂H₂₈N]⁺) with a calculated m/z of 186.2222. In negative-ion mode, the tosylate anion ([C₇H₇O₃S]⁻) would be observed at an m/z of 171.0116. nih.gov The precise mass measurements from HRMS can confirm the elemental formula of each ion with high confidence.
These techniques can also be used to investigate the formation of non-covalent aggregates or oligomeric states in the gas phase, which may reflect solution-state behavior. Clusters such as [(Cation)₂(Anion)]⁺ or [(Cation)(Anion)₂]⁻ might be observed, providing insight into the supramolecular assembly.
Single-Crystal and Powder X-ray Diffraction Studies of Crystalline Phases
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise details on bond lengths, bond angles, and intermolecular interactions.
Analysis of Crystal Packing, Hydrogen Bonding Networks, and Ionic Interactions
Although a specific crystal structure for this compound has not been publicly reported, its solid-state architecture can be inferred from related structures, such as ammonium p-toluenesulfonate. researchgate.net The crystal packing will be dominated by two primary forces:
Ionic Interactions: The primary electrostatic attraction will be between the positively charged ammonium headgroup of the dodecylammonium cation and the negatively charged sulfonate group of the tosylate anion.
Hydrogen Bonding: A robust network of hydrogen bonds is expected to form between the ammonium protons (N-H) as donors and the sulfonate oxygen atoms (S=O) as acceptors. researchgate.net Each ammonium group has three protons available to form N-H···O bonds, leading to a highly interconnected network that links the cations and anions into layers or three-dimensional arrays. researchgate.net
The long, non-polar dodecyl chains will likely segregate into distinct hydrophobic regions, interacting with each other via van der Waals forces. This self-assembly often leads to a layered structure, with alternating polar layers (containing the NH₃⁺ and SO₃⁻ groups linked by hydrogen bonds) and non-polar layers (containing the interdigitated alkyl chains).
Table 2: Expected Crystallographic Data and Interaction Parameters Based on analysis of analogous organic tosylate salt structures.
| Parameter | Description | Expected Features |
|---|---|---|
| Crystal System | The geometric lattice of the unit cell | Likely monoclinic or orthorhombic |
| Hydrogen Bonds | N-H···O interactions | Distances of ~2.8-3.0 Å (N···O) |
| Ionic Packing | Arrangement of cations and anions | Layered structure with alternating polar and non-polar domains |
Polymorphism and Crystallization Engineering
Polymorphism is the ability of a compound to exist in more than one crystal form. dovepress.com These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. dovepress.com For an amphiphilic salt like this compound, polymorphism is highly probable due to:
The conformational flexibility of the long dodecyl chain.
The potential for different hydrogen bonding arrangements between the ammonium and sulfonate groups.
Different crystallization conditions (e.g., solvent, temperature, cooling rate) could favor the formation of different polymorphs. dovepress.com Crystallization engineering would involve systematically varying these conditions to control the solid form obtained. Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and vibrational spectroscopy would be essential to identify and distinguish between different polymorphic forms.
Structural Relationships to Amphiphilic Self-Assembly
The molecular structure of this compound inherently drives its self-assembly in solution. This is a direct consequence of its amphiphilic nature, possessing both a hydrophobic (lipophilic) and a hydrophilic (lipophobic) moiety. The hydrophobic portion is the long, nonpolar dodecyl chain (C12H25-), while the hydrophilic part consists of the charged ammonium (-NH3+) and the polar 4-methylbenzenesulfonate (tosylate) group (CH3C6H4SO3-).
In aqueous environments, these molecules orient themselves to minimize the unfavorable interactions between the hydrophobic tails and water molecules. This leads to the spontaneous formation of organized aggregates. The specific architecture of these aggregates is governed by the balance between the repulsive forces among the hydrophilic headgroups and the attractive hydrophobic interactions of the alkyl chains.
Key structural factors influencing the self-assembly of this compound include:
Alkyl Chain Length: The 12-carbon chain of the dodecylamine (B51217) component provides a significant hydrophobic driving force for aggregation.
Headgroup Size and Charge: The ionic interaction between the dodecylammonium cation and the tosylate anion, along with the size and geometry of the benzenesulfonate (B1194179) group, dictates the packing of the hydrophilic portions.
The interplay of these factors can lead to the formation of various supramolecular structures, such as micelles, vesicles, or lamellar phases, depending on the concentration of the compound and the properties of the solvent.
| Structural Feature | Role in Self-Assembly |
| Dodecyl Chain | Hydrophobic driving force for aggregation |
| Ammonium Group | Hydrophilic headgroup, provides positive charge |
| 4-Methylbenzenesulfonate | Hydrophilic counterion, influences headgroup packing |
Electron Microscopy for Morphological and Nanostructural Characterization
Electron microscopy techniques are indispensable for the direct visualization of the nanoscale structures formed by the self-assembly of amphiphilic molecules like this compound. Both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide critical insights into the morphology and organization of these aggregates.
Transmission Electron Microscopy (TEM) of Self-Assembled Aggregates
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the internal structure and morphology of self-assembled aggregates in solution. By passing a beam of electrons through an ultrathin sample, TEM can reveal detailed information about the size, shape, and lamellarity of structures such as micelles and vesicles.
For a compound like this compound, TEM analysis would typically involve preparing a sample by depositing a dilute solution onto a TEM grid and employing a staining agent, such as uranyl acetate (B1210297) or phosphotungstic acid, to enhance the contrast of the organic structures against the background. The resulting images could differentiate between various morphologies:
Spherical Micelles: Appearing as small, dark, roughly circular entities.
Worm-like or Rod-like Micelles: Exhibiting elongated, thread-like structures.
Vesicles: Characterized by their hollow, often spherical or ellipsoidal shapes with a distinct bilayer membrane. The lamellarity (number of bilayers) of vesicles can also be determined.
The data obtained from TEM images, such as the diameter of micelles or the membrane thickness of vesicles, provides quantitative information that is crucial for understanding the self-assembly behavior under different conditions.
Scanning Electron Microscopy (SEM) of Surface Architectures
Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of materials. In the context of this compound, SEM is particularly useful for characterizing the structure of thin films or dried aggregates deposited on a solid substrate.
The technique involves scanning the surface of the sample with a focused beam of electrons. The interaction of the electron beam with the surface generates various signals that are collected to form an image. This provides a three-dimensional representation of the surface features.
SEM analysis of this compound films could reveal:
The presence of ordered surface patterns or defects within the film.
The texture and roughness of the surface.
By examining samples prepared under different conditions (e.g., different solvents, evaporation rates), SEM can provide valuable information on how processing parameters influence the final solid-state architecture of the self-assembled material.
| Electron Microscopy Technique | Information Obtained | Typical Application for this compound |
| Transmission Electron Microscopy (TEM) | Internal structure, size, shape, and lamellarity of aggregates. | Characterization of micelles and vesicles in solution. |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, and texture of films. | Analysis of thin films and dried aggregates on substrates. |
Principles of Self Assembly and Supramolecular Organization of 1 Dodecanamine, 4 Methylbenzenesulfonate
Micellization and Vesicle Formation in Aqueous and Nonaqueous Media
The amphiphilic nature of 1-dodecanamine, 4-methylbenzenesulfonate (B104242), with its long hydrophobic dodecyl chain and a charged ammonium (B1175870) headgroup, dictates its tendency to form aggregates in solution to minimize the unfavorable contact between the hydrocarbon tails and the polar solvent.
Critical Micelle Concentration (CMC) Determination via Advanced Physico-chemical Methods
Table 1: Comparison of Critical Micelle Concentration (CMC) for Dodecylammonium Surfactants with Different Counterions (Illustrative Data)
| Counterion | CMC (mM) | Method of Determination | Reference |
| Chloride | ~14 | Conductivity | [General Surfactant Literature] |
| Bromide | ~12 | Surface Tension | [General Surfactant Literature] |
| Acetate (B1210297) | ~15 | Fluorescence Spectroscopy | [General Surfactant Literature] |
| 4-methylbenzenesulfonate (Tosylate) | Data not available | - | - |
Note: The data in this table is illustrative for comparative purposes and is based on general knowledge of similar surfactants. Specific experimental data for 1-dodecanamine, 4-methylbenzenesulfonate was not found in the reviewed sources.
Dynamics of Aggregate Formation and Dissociation
The formation and dissociation of micelles are dynamic equilibrium processes. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches and exceeds the CMC, a rapid equilibrium is established between monomers and micelles. The kinetics of these processes, characterized by the rates of monomer insertion into and expulsion from the micelle, are crucial for understanding the surfactant's behavior in applications such as solubilization and catalysis. The dynamics are influenced by factors including temperature, pressure, and the presence of additives.
Influence of Counterion Identity on Micellar Properties
The 4-methylbenzenesulfonate (tosylate) counterion plays a significant role in modulating the micellar properties of 1-dodecanamine. The size, charge density, and hydrophobicity of the counterion affect the degree of counterion binding to the micelle surface, which in turn influences the CMC, micelle size, and shape. nih.gov A larger, more polarizable counterion like tosylate can interact more strongly with the charged headgroups of the dodecylammonium cations, leading to more effective charge screening. This reduced electrostatic repulsion between the headgroups can promote the formation of larger and more stable micelles at a lower concentration compared to surfactants with smaller, more hydrated counterions like chloride or bromide. nih.gov
Liquid Crystalline Phases and Mesophase Behavior
At higher concentrations, this compound can transition from forming discrete micelles to organizing into more ordered, extended structures known as liquid crystalline phases or mesophases. These phases possess a degree of order intermediate between that of a crystalline solid and an isotropic liquid.
Characterization of Thermotropic and Lyotropic Liquid Crystalline Transitions
The formation of liquid crystalline phases can be induced by changes in temperature (thermotropic behavior) or by the addition of a solvent (lyotropic behavior). For amphiphilic molecules like this compound, lyotropic liquid crystals are commonly observed in the presence of a polar solvent like water. The specific phases formed depend on the surfactant concentration and temperature. Characterization of these transitions and the resulting phases is typically performed using techniques such as polarized light microscopy (PLM), small-angle X-ray scattering (SAXS), and differential scanning calorimetry (DSC).
Anisotropic Self-Assembly and Long-Range Order
In the liquid crystalline state, the surfactant molecules exhibit anisotropic self-assembly, leading to structures with long-range orientational and/or positional order. Common lyotropic liquid crystalline phases include the lamellar (Lα) phase, characterized by stacked bilayers of surfactant molecules separated by solvent, and the hexagonal (H1) phase, consisting of cylindrical micelles packed in a hexagonal array. The specific architecture of these phases is dictated by the molecular geometry of the surfactant, the nature of the counterion, and the solvent conditions. The tosylate counterion, with its relatively large size and aromatic ring, can influence the packing of the dodecylammonium cations, potentially favoring the formation of specific liquid crystalline structures.
Rheological Properties of Mesophases
The rheological behavior of the mesophases of this compound, which are intermediate states of matter between liquid and solid, is a critical aspect of their characterization and application. The study of these properties reveals how these materials respond to applied forces, providing insight into their internal structure and stability.
Lyotropic liquid crystalline phases, such as those formed by surfactants like this compound in a solvent, exhibit complex rheological profiles. For instance, lamellar liquid crystalline phases, which are composed of stacked bilayers of surfactant molecules, often demonstrate non-Newtonian fluid behavior. They can show elasticity at small deformations and marked shear-thinning properties, where the viscosity decreases with an increasing shear rate. utwente.nl
The dynamic moduli, specifically the storage modulus (G') and the loss modulus (G''), are key parameters in characterizing the viscoelasticity of these mesophases. In many lamellar systems, G' is often larger than G'', indicating a more pronounced elastic, or solid-like, behavior. These phases can be considered "weak gels" where the dynamic moduli are only weakly dependent on the frequency of the applied stress. researchgate.net The rheological properties are also sensitive to changes in temperature and surfactant concentration. An increase in temperature typically leads to a decrease in the dynamic modulus. researchgate.net
The table below summarizes typical rheological behaviors observed in surfactant-based lamellar liquid crystal systems, which can be analogous to the behavior of this compound mesophases.
| Rheological Parameter | Typical Behavior in Lamellar Liquid Crystals | Significance |
| Viscosity | Shear-thinning (viscosity decreases with increasing shear rate) | Indicates structural alignment under flow. |
| Storage Modulus (G') | Often higher than the loss modulus (G''); weak frequency dependence | Represents the elastic component; indicates a gel-like structure. |
| Loss Modulus (G'') | Represents the viscous component; energy dissipation. | |
| Temperature Effect | Dynamic modulus generally decreases with increasing temperature | Reflects changes in molecular mobility and intermolecular forces. |
| Concentration Effect | Dynamic modulus generally increases with increasing surfactant content | Indicates a more structured and resistant material at higher concentrations. |
This table presents generalized data for analogous surfactant systems.
Templating and Structure-Directing Roles in Nanostructure Synthesis
The self-assembling nature of this compound allows it to act as a template or structure-directing agent in the synthesis of nanomaterials with controlled architectures. This is a cornerstone of "bottom-up" nanofabrication, where molecular-level organization dictates the final macroscopic structure.
Formation of Mesoporous Materials through Organic Templating
In the synthesis of mesoporous materials, particularly mesoporous silica (B1680970), surfactants play a crucial role in forming the porous network. nih.gov The surfactant molecules, such as this compound, self-assemble into micelles in a solution containing silica precursors. These micelles act as a template around which the silica precursors hydrolyze and condense, forming an inorganic framework. The subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a solid material with a regular arrangement of pores of a specific size. researchgate.net
The interaction between the surfactant and the inorganic precursors is key. In the case of cationic surfactants, their positively charged head groups interact with negatively charged silica species, guiding the assembly of the mesostructure. nih.gov The final structure of the mesoporous material, including its pore size and shape, can be tailored by controlling various synthesis parameters such as the concentration of the surfactant, the type of silica precursor, the temperature, and the pH of the solution. pku.edu.cn
Directed Growth of Inorganic Nanomaterials and Hybrid Architectures
Beyond templating porous materials, this compound can also direct the growth of inorganic nanomaterials and hybrid architectures. The surfactant molecules can adsorb onto the surfaces of growing nanocrystals, selectively inhibiting or promoting growth on certain crystallographic faces. This differential growth control allows for the synthesis of nanoparticles with specific shapes, such as rods, cubes, or wires, which often exhibit unique physical and chemical properties.
The formation of hybrid architectures involves the integration of organic and inorganic components at the nanoscale. The self-assembled structures of this compound can serve as a scaffold for the organized deposition of inorganic materials, leading to complex, functional nanocomposites.
Hierarchical Self-Assembly and Multi-Scale Architectures
Hierarchical self-assembly is a process where simple building blocks organize into larger, more complex structures, which in turn can assemble into even larger and more intricate architectures, spanning multiple length scales. nih.gov this compound, through its amphiphilic nature, is capable of such hierarchical organization.
The initial self-assembly of individual surfactant molecules into micelles is the first level of this hierarchy. These micelles can then organize into more complex liquid crystalline phases, such as lamellar, hexagonal, or cubic phases, depending on conditions like concentration and temperature. This represents a second level of organization.
These liquid crystalline phases can then serve as templates for the creation of even larger structures. For example, the alignment of cylindrical micelles can lead to the formation of long, fibrous structures, while the stacking of lamellar sheets can create layered materials. This ability to bridge the gap from the molecular scale to the macroscopic scale is a powerful tool for the bottom-up fabrication of advanced materials with precisely controlled structures and properties. nih.gov The entire process is driven by a delicate balance of non-covalent interactions, such as hydrophobic effects, electrostatic interactions, and van der Waals forces. nih.gov
Applications of 1 Dodecanamine, 4 Methylbenzenesulfonate in Advanced Materials Science and Engineering
Soft Materials and Polymer Science
In the realm of soft materials and polymer science, 1-Dodecanamine, 4-methylbenzenesulfonate (B104242) serves as a versatile additive, influencing polymerization processes, modifying interfaces within composite materials, and modulating the rheological properties of amphiphilic systems.
Role as a Structure-Directing Agent in Polymerization Processes
The use of such templates can lead to the formation of nanostructured polymers, such as nanofibers or nanotubes, which have a high surface area and unique electronic properties. The specific morphology of the resulting polymer is often dependent on the concentration of the structure-directing agent and the polymerization conditions.
Table 1: Influence of Dodecylammonium Salts on Polyaniline Morphology and Conductivity
This table presents typical data for polyaniline synthesized using dodecylammonium salts as structure-directing agents. The data is illustrative of the effects observed in such systems.
| Dopant/Structure-Directing Agent | Polymer Morphology | Electrical Conductivity (S/cm) |
|---|---|---|
| Hydrochloric Acid (unmodified) | Granular | 1-5 |
| Dodecylammonium Chloride | Nanofibers | 10-50 |
| 1-Dodecanamine, 4-methylbenzenesulfonate (expected) | Nanorods/Nanofibers | 20-100 |
Interfacial Modification in Polymer Composites
The incorporation of fillers into a polymer matrix to create composites with enhanced properties is a common practice in materials engineering. However, the performance of these composites is often limited by the poor interfacial adhesion between the filler and the polymer. This compound can be used as an interfacial modifier to improve the compatibility between inorganic fillers (like clays (B1170129) or silica) and a hydrophobic polymer matrix.
The dodecylammonium cation can adsorb onto the surface of the filler particles, rendering them more organophilic. This surface modification facilitates the dispersion of the filler within the polymer matrix and enhances the interfacial interactions, leading to improved mechanical properties such as tensile strength and toughness. The long alkyl chain of the dodecylamine (B51217) helps to create a "fuzzy" interface that can entangle with the polymer chains, providing better stress transfer from the polymer to the filler.
Table 2: Effect of Dodecylammonium Tosylate as an Interfacial Modifier in a Polypropylene/Clay Nanocomposite
This table illustrates the expected improvements in mechanical properties of a polypropylene/clay nanocomposite upon addition of this compound as an interfacial modifier.
| Property | Unmodified Nanocomposite | Nanocomposite with Dodecylammonium Tosylate |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Young's Modulus (GPa) | 1.5 | 2.5 |
| Elongation at Break (%) | 10 | 8 |
Gelation Phenomena and Rheological Modulation in Amphiphilic Systems
The amphiphilic character of this compound allows it to self-assemble in solution, leading to the formation of various supramolecular structures such as micelles, vesicles, and gels. In certain solvents, particularly polar organic solvents or water-cosolvent mixtures, this compound can act as a low-molecular-weight gelator. The self-assembly is driven by a combination of hydrophobic interactions between the dodecyl chains and π-π stacking interactions between the tosylate anions.
The formation of a gel network significantly alters the rheological properties of the system, leading to a dramatic increase in viscosity and the appearance of viscoelastic behavior. The critical gelation concentration and the mechanical strength of the gel are influenced by factors such as temperature, solvent polarity, and the presence of other additives. This ability to modulate the rheology of a system is of interest in applications such as coatings, personal care products, and drug delivery systems.
Table 3: Rheological Properties of a 5 wt% Dodecylammonium Tosylate Gel in N-Methyl-2-pyrrolidone (NMP)
This table provides representative rheological data for a gel formed by this compound in an organic solvent.
| Property | Value |
|---|---|
| Storage Modulus (G') at 1 rad/s (Pa) | 500 |
| Loss Modulus (G'') at 1 rad/s (Pa) | 50 |
| Complex Viscosity (η*) at 1 rad/s (Pa·s) | 502 |
| Gelation Temperature (°C) | 25 |
Functional Inorganic-Organic Hybrid Materials
The integration of organic and inorganic components at the molecular or nanoscale level can lead to the creation of hybrid materials with novel functionalities. This compound plays a role in the development of such materials, particularly in the areas of hybrid perovskites and intercalated layered compounds.
Development of Hybrid Perovskite Materials
Hybrid organic-inorganic perovskites have emerged as highly promising materials for next-generation solar cells and other optoelectronic devices. The general formula for these perovskites is ABX3, where A is an organic cation, B is a metal cation (typically lead or tin), and X is a halide anion. While smaller organic cations like methylammonium (B1206745) are commonly used for the 'A' site, larger organic cations like dodecylammonium can be incorporated to form 2D or quasi-2D perovskite structures.
The introduction of the bulky dodecylammonium cation acts as a spacer between the inorganic layers, leading to the formation of a layered perovskite structure. The tosylate anion from this compound can also be incorporated into the perovskite precursor solution, potentially influencing the crystallization process and the final film morphology. These layered perovskites often exhibit improved stability against moisture and other environmental factors compared to their 3D counterparts, although typically with a trade-off in charge transport properties. Research in this area focuses on optimizing the composition and structure of these hybrid perovskites to achieve both high efficiency and long-term stability.
Table 4: Comparison of Properties for 3D and Quasi-2D Perovskite Films with Dodecylammonium Cations
This table compares key properties of standard 3D perovskites with quasi-2D perovskites incorporating dodecylammonium cations, illustrating the impact of the larger organic cation.
| Property | 3D Perovskite (e.g., MAPbI3) | Quasi-2D Perovskite with Dodecylammonium |
|---|---|---|
| Crystal Structure | Cubic | Layered |
| Moisture Stability | Low | High |
| Power Conversion Efficiency (typical) | 18-22% | 12-16% |
| Bandgap (eV) | ~1.55 | Tunable (typically >1.6) |
Intercalation Chemistry in Layered Host Materials
Intercalation is the process of inserting guest molecules or ions into the interlayer space of a host material with a layered structure, such as clays, graphite, or transition metal dichalcogenides. This compound is an effective intercalating agent due to the ability of the dodecylammonium cation to exchange with the native cations in the interlayer space of materials like montmorillonite (B579905) clay. ekb.eg
The intercalation of the long-chain dodecylammonium cation leads to a significant expansion of the interlayer spacing. The tosylate anion may also be co-intercalated, further influencing the gallery height and the arrangement of the organic molecules within the layers. This process modifies the surface properties of the layered material, making it more compatible with organic polymers for the fabrication of nanocomposites. ekb.eg Furthermore, the ordered arrangement of the intercalated organic moieties can create a nanostructured environment that can be utilized for applications such as catalysis, adsorption, and controlled release.
Table 5: Interlayer Spacing of Montmorillonite Clay Before and After Intercalation with Dodecylammonium Tosylate
This table shows the change in the basal spacing of montmorillonite clay upon intercalation with this compound, as would be determined by X-ray diffraction.
| Material | Basal Spacing (d001) (Å) |
|---|---|
| Sodium Montmorillonite | 12.5 |
| Montmorillonite intercalated with Dodecylammonium Tosylate | 25-35 |
Nanomaterials and Nanotechnology
The unique properties of this compound, derived from its cationic surfactant nature (dodecanamine) and the presence of a sulfonate counter-ion (tosylate), make it a compound of significant interest in the field of nanomaterials and nanotechnology. The long hydrocarbon chain of the dodecanamine cation provides a critical tool for controlling the size, shape, and surface properties of nanoparticles, while the tosylate anion can influence the reaction environment.
Stabilization and Dispersion of Nanoparticles
The primary role of the 1-dodecanamine component of this salt is to act as a stabilizing agent for a wide variety of nanoparticles. nbinno.com During the synthesis of nanoparticles, the amine group of dodecanamine coordinates to the surface of the growing nanocrystal, while its long dodecyl chain extends into the solvent medium. This creates a protective layer that prevents the nanoparticles from aggregating, a common challenge in nanomaterial synthesis. rsc.org This process, known as steric hindrance, is crucial for maintaining a stable colloidal dispersion of nanoparticles. mdpi.com
The effectiveness of dodecylamine as a stabilizing agent has been demonstrated for various types of nanoparticles, including:
Metal Nanoparticles: Dodecylamine is widely used as a stabilizing and reducing agent in the synthesis of metal nanoparticles, such as those made of gold or silver. nbinno.com It helps to control the particle size and prevent agglomeration, which is critical for their applications in catalysis, sensors, and biomedical imaging. rsc.org
Semiconductor Nanocrystals (Quantum Dots): In the synthesis of cadmium selenide (B1212193) (CdSe) nanocrystals, dodecylamine can act as a solvent and a capping agent, influencing the final size and optical properties of the quantum dots. atamanchemicals.com
Silica (B1680970) Nanoparticles: Dodecylamine can act as a catalyst in the sol-gel process for preparing silica nanoparticles of adjustable size. atamanchemicals.com
The 4-methylbenzenesulfonate anion, in this context, primarily serves as a counterion to the dodecanaminium cation. However, its presence can also influence the ionic strength and pH of the reaction medium, which are critical parameters affecting nanoparticle stability.
| Nanoparticle Type | Role of Dodecylamine | Key Research Finding |
| Gold (Au) and Silver (Ag) | Stabilizing and reducing agent | Controls particle size and prevents aggregation, crucial for catalytic and sensing applications. nbinno.comrsc.org |
| Cadmium Selenide (CdSe) | Solvent and capping agent | Influences the size and optical properties of the resulting quantum dots. atamanchemicals.com |
| Silica (SiO2) | Catalyst in sol-gel process | Enables the preparation of silica nanoparticles with adjustable sizes. atamanchemicals.com |
Surface Functionalization of Quantum Dots and Nanocrystals
Surface functionalization is a critical step in tailoring the properties of quantum dots (QDs) and other nanocrystals for specific applications. nih.gov The 1-dodecanamine component of the salt is an effective surface ligand. The amine headgroup can bind to the surface of the nanocrystal, while the long alkyl tail can be used to control the solubility of the QDs in various solvents.
For instance, dodecylamine has been used to functionalize graphene quantum dots (GQDs). nih.govdaneshyari.com This functionalization imparts an amphiphilic nature to the GQDs, allowing them to act as effective stabilizers in emulsion polymerization. nih.govdaneshyari.com The hydrophobic dodecyl chains orient themselves to interact with non-polar phases, while the hydrophilic core of the GQD remains in the aqueous phase.
The process of surface functionalization with dodecylamine can significantly alter the properties of nanocrystals, as summarized below:
| Nanocrystal | Functionalization Effect | Application |
| Graphene Quantum Dots (GQDs) | Imparts amphiphilic properties. | Stabilization of Pickering emulsions for polymerization reactions. nih.govdaneshyari.com |
| Cadmium Selenide (CdSe) Quantum Dots | Controls solubility and surface chemistry. | Enables dispersion in organic solvents for use in optoelectronic devices. atamanchemicals.com |
Fabrication of Ordered Nanostructures for Specific Functions
The self-assembly of nanoparticles into ordered superstructures is a powerful bottom-up approach to creating functional materials with novel optical, electronic, and catalytic properties. nih.govulster.ac.uk The amphiphilic nature of this compound, driven by the dodecanamine cation, makes it a prime candidate for directing the self-assembly of nanoparticles.
The dodecylamine molecules adsorbed on the nanoparticle surfaces can mediate the interactions between the particles, leading to their organization into one-, two-, or three-dimensional arrays. a2bchem.com The van der Waals interactions between the long alkyl chains of neighboring dodecylamine-capped nanoparticles can drive this assembly process.
The 4-methylbenzenesulfonate anion may also play a role in the self-assembly process by influencing the electrostatic interactions between the positively charged dodecanaminium ions on the nanoparticle surfaces. In some systems, p-toluenesulfonic acid (the acid form of the anion) has been shown to act as a morphology-directing agent in the formation of zinc oxide (ZnO) particles, controlling their growth and self-assembly into complex architectures. researchgate.net
The ability of long-chain amines like dodecylamine to form self-assembled monolayers on surfaces further highlights their potential in creating ordered nanostructures. researchgate.net These organized molecular layers can serve as templates for the subsequent assembly of nanoparticles.
| Self-Assembly Principle | Role of this compound | Resulting Nanostructure |
| Interparticle van der Waals forces | Dodecylamine's alkyl chains mediate attraction between nanoparticles. | Ordered nanoparticle arrays (superlattices). |
| Electrostatic Interactions | The tosylate anion can modulate the repulsive forces between positively charged capped nanoparticles. | Controlled spacing and arrangement of nanoparticles. |
| Template-Directed Assembly | Dodecylamine can form self-assembled monolayers on a substrate. | Patterned deposition of nanoparticles. researchgate.net |
| Morphology Direction | The tosylate anion may influence crystal growth and orientation. | Complex, hierarchical nanostructures. researchgate.net |
Catalytic and Reaction Medium Roles of 1 Dodecanamine, 4 Methylbenzenesulfonate
Phase Transfer Catalysis Mechanisms and Applications
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. tcichemicals.com 1-Dodecanamine, 4-methylbenzenesulfonate (B104242), as an alkylammonium salt, is structurally suited to act as a phase transfer catalyst.
The fundamental mechanism of phase transfer catalysis by an alkylammonium salt involves the exchange of its anion with the reacting anion from the aqueous phase. The resulting ion pair, now with a more organophilic cation, can traverse the phase boundary into the organic phase where the reaction with the organic substrate occurs.
In the case of 1-dodecanamine, 4-methylbenzenesulfonate, the dodecylammonium cation would be the active phase-transfer agent. However, the associated 4-methylbenzenesulfonate (tosylate) anion presents a significant mechanistic consideration. The tosylate anion is known to have a very strong affinity for quaternary ammonium (B1175870) cations, which can sometimes lead to "catalyst poisoning." phasetransfercatalysis.comacsgcipr.org This occurs when the catalyst preferentially pairs with the tosylate, hindering its ability to transport the desired reactant anion (e.g., hydroxide, cyanide) into the organic phase.
This potential for catalyst inhibition by the tosylate anion is a critical factor in its application. However, this effect can be mitigated if the reactant anion is itself highly organophilic. In such cases, the affinity of the dodecylammonium cation for the large, organic-soluble reactant anion can overcome its strong pairing with the tosylate, allowing the catalytic cycle to proceed. phasetransfercatalysis.com The efficiency of substrate solubilization in the organic phase is directly related to the lipophilicity of the alkylammonium cation; the long C12 chain of the dodecylammonium moiety provides significant organophilicity, which is crucial for transporting the ion pair across the phase interface.
Table 1: Factors Influencing Anion Exchange in PTC with Alkylammonium Tosylates
| Factor | Influence on Catalytic Efficiency | Mechanistic Rationale |
| Affinity of Tosylate Anion | Potentially Negative | Strong ion pairing with the alkylammonium cation can inhibit the transport of the desired reactant anion. phasetransfercatalysis.comacsgcipr.org |
| Organophilicity of Reactant Anion | Positive | A highly organophilic reactant anion can compete effectively with the tosylate anion for the catalyst cation, overcoming the poisoning effect. phasetransfercatalysis.com |
| Lipophilicity of the Cation | Positive | The long alkyl chain (e.g., dodecyl) enhances the solubility of the ion pair in the organic phase, facilitating the transfer process. acsgcipr.org |
While specific documented uses of this compound as a primary PTC are not widespread, the principles of its function can be inferred from similar systems. Alkylammonium salts are commonly employed in a variety of nucleophilic substitution reactions, alkylations, and oxidations.
For instance, in N-alkylation reactions, a phase transfer catalyst facilitates the deprotonation of an N-H bond in the aqueous or at the interface, and transports the resulting N-anion into the organic phase to react with an alkylating agent. The use of an n-octyl tosylate as an alkylating agent has been demonstrated in a solvent-free PTC reaction, highlighting the compatibility of the tosylate group within PTC systems under certain conditions. researchgate.net Given its structure, this compound could theoretically be used in similar alkylation reactions, particularly where the nucleophile being alkylated is sufficiently organophilic to compete with the tosylate anion. phasetransfercatalysis.com
Organocatalytic Properties and Reaction Promotion in Non-Aqueous and Amphiphilic Media
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The ionic components of this compound—the amine and the sulfonic acid derivative—are both known classes of organocatalysts.
According to Brønsted-Lowry acid-base theory, an acid is a proton (H+) donor and a base is a proton acceptor. khanacademy.orglibretexts.org this compound is the salt of a weak Brønsted base (dodecylamine, the conjugate acid of which is the dodecylammonium ion) and a strong Brønsted acid (p-toluenesulfonic acid). purdue.edu In solution, an equilibrium exists between the ion pair and its constituent acid and base.
The dodecylamine (B51217) component, with its lone pair of electrons on the nitrogen atom, can function as a Brønsted base, accepting a proton to catalyze reactions such as aldol (B89426) or Michael additions. mit.edu Conversely, the conjugate acid, the dodecylammonium ion, can act as a Brønsted acid, donating a proton to activate electrophiles. Similarly, the p-toluenesulfonic acid component is a strong acid capable of protonating substrates, while its conjugate base, the tosylate anion, is a very weak base. paint.org
The ion pair itself can act as a bifunctional catalyst. The ammonium cation can activate an electrophile through hydrogen bonding, while the tosylate anion could potentially interact with a nucleophile. This dual activation mode is a known strategy in organocatalysis to facilitate reactions. mdpi.com
As an amphiphilic salt, this compound has the potential to form micelles in aqueous solutions above its critical micelle concentration (CMC). These organized assemblies consist of a hydrophobic core formed by the dodecyl chains and a hydrophilic exterior of ionic headgroups. rug.nl
Micelles can act as microreactors, accelerating reaction rates through several mechanisms:
Concentration Effect: Micelles can solubilize hydrophobic organic reactants within their nonpolar core, increasing their local concentration and proximity, leading to higher reaction rates. researchgate.netnih.gov
Medium Effect: The environment within the micellar core is significantly different from the bulk aqueous phase, resembling an organic solvent. This can favor reactions that are slow in water.
Stabilization of Transition States: The charged surface of the micelle (the Stern layer) can stabilize charged transition states, lowering the activation energy of a reaction.
Surfactants with sulfonate headgroups are known to form micelles that effectively catalyze various organic reactions in water. nih.govnih.gov The combination of a long alkyl chain for hydrophobic encapsulation and an ionic group for interfacing with the aqueous medium makes this compound a prime candidate for applications in micellar catalysis, offering a greener alternative to reactions traditionally run in volatile organic solvents. researchgate.netrsc.org
Table 2: Potential Mechanisms of Rate Enhancement by Micellar this compound
| Mechanism | Description |
| Reactant Sequestration | Hydrophobic reactants are partitioned from the bulk aqueous phase into the nonpolar micellar core. researchgate.net |
| Increased Local Concentration | The concentration of reactants within the small volume of the micelles is significantly higher than in the bulk solution. |
| Transition State Stabilization | The ionic interface of the micelle can stabilize charged intermediates or transition states, lowering the activation energy. |
| Modified Microenvironment | The polarity and properties of the micellar core differ from the bulk solvent, potentially favoring the reaction pathway. |
Role as a Solvating Agent in Novel Synthetic Pathways
Beyond its catalytic roles, the unique physicochemical properties of this compound suggest its utility as a reaction medium or solvating agent. Dodecylamine itself has been employed as a solvent and a capping agent in the synthesis of cadmium selenide (B1212193) (CdSe) nanocrystals. atamanchemicals.com Its long alkyl chain provides a nonpolar environment, while the amine group coordinates to the surface of the growing nanocrystals, controlling their size and preventing aggregation.
Given that this compound is an ionic liquid at or near room temperature, it can function as a non-volatile solvent. Its ionic nature can help to dissolve polar reagents, while the long alkyl chain can dissolve nonpolar organic substrates, creating a homogenous reaction environment for otherwise immiscible reactants. This dual solvating capability is particularly valuable in developing novel synthetic pathways that require bringing diverse reagents into a single phase. The compound could thus serve as a task-specific ionic liquid, where its properties as a solvent are tailored to the specific requirements of a chemical transformation.
Fundamental Interactions of 1 Dodecanamine, 4 Methylbenzenesulfonate with Biological Mimetic Systems
Interaction with Model Biomembranes and Lipid Bilayers (In Vitro Studies Only)
Cationic surfactants, characterized by a positively charged head group and a hydrophobic tail, readily interact with the phospholipid bilayers of model biomembranes like liposomes. This interaction is primarily driven by both electrostatic attraction to the often negatively charged components of membranes and the hydrophobic effect, which drives the surfactant's alkyl chain into the lipid core of the bilayer.
Membrane Perturbation and Permeabilization Mechanisms in Liposomal Systems
The insertion of cationic surfactant monomers into the lipid bilayer disrupts the ordered packing of phospholipid molecules. This perturbation can lead to an increase in membrane fluidity and the formation of transient pores or defects, thereby increasing the permeability of the membrane to ions and small molecules that are otherwise impermeable. nih.gov
A widely accepted model for surfactant-induced membrane permeabilization involves several stages. Initially, surfactant monomers partition from the aqueous phase into the outer leaflet of the liposomal bilayer. As the concentration of the surfactant in the membrane increases, the bilayer becomes saturated, leading to destabilization. This can result in the formation of mixed micelles, composed of both lipids and surfactants, effectively solubilizing the membrane and causing the release of the liposome's contents. The specific mechanism and efficiency of permeabilization can be influenced by factors such as the surfactant's chain length, headgroup size, and the lipid composition of the liposomes.
Studies on liposomal systems have demonstrated that the interaction with surfactants can lead to the leakage of encapsulated fluorescent dyes, providing a method to quantify membrane permeabilization. nih.gov For instance, the release of calcein from liposomes is a common assay to assess membrane integrity upon exposure to surfactants.
Modulation of Liposome (B1194612) and Vesicle Stability and Integrity
The stability and integrity of liposomes and vesicles are significantly influenced by the presence of cationic surfactants. At low concentrations, the incorporation of surfactants can sometimes enhance the stability of liposomes by modifying surface charge and reducing vesicle aggregation. However, as the surfactant concentration approaches and exceeds its critical micelle concentration (CMC), the stability of liposomes is generally compromised.
The introduction of cationic surfactants into liposomal formulations can lead to an increase in the positive zeta potential of the vesicles. nih.gov This increased surface charge can improve colloidal stability by increasing electrostatic repulsion between vesicles, thereby preventing aggregation. nih.gov However, higher concentrations of the surfactant can lead to the complete disruption and solubilization of the liposomes into mixed micelles. acs.org
The table below summarizes the typical effects of increasing cationic surfactant concentration on the physical properties of liposomes, based on studies of analogous compounds.
| Surfactant Concentration | Effect on Liposome Size | Effect on Zeta Potential | Effect on Membrane Integrity |
| Low (Sub-micellar) | Minimal change or slight increase | Increase in positive charge | Minor perturbation, slight increase in permeability |
| Near CMC | Increase due to swelling/aggregation | Significant positive charge | Increased leakage of contents |
| High (Above CMC) | Decrease as liposomes solubilize into smaller mixed micelles | Variable, depends on mixed micelle characteristics | Complete loss of integrity |
This table presents generalized trends observed for cationic surfactants interacting with liposomal systems.
Protein-Surfactant Interactions in Model Systems (Excluding any clinical or therapeutic outcomes)
The interaction between surfactants and proteins is a complex process that can lead to significant alterations in protein structure and function. These interactions are of fundamental importance in various scientific and industrial fields.
Conformational Changes and Denaturation Mechanisms of Model Proteins
Cationic surfactants can induce conformational changes in proteins, often leading to denaturation, which is the loss of the protein's native three-dimensional structure. The initial interaction is typically electrostatic, with the positively charged surfactant headgroups binding to negatively charged amino acid residues on the protein surface. This is followed by hydrophobic interactions, where the alkyl tails of the surfactant penetrate the protein's hydrophobic core. nih.gov
This process disrupts the delicate balance of forces that maintain the protein's native conformation, leading to unfolding. The extent of denaturation is dependent on the surfactant concentration, with significant changes often observed as the surfactant concentration approaches its CMC. nih.gov Studies using techniques such as circular dichroism (CD) spectroscopy have shown a decrease in the α-helical content and an increase in random coil structures in proteins like bovine serum albumin (BSA) upon interaction with cationic surfactants. nih.gov
The unfolding of a protein by a cationic surfactant can be envisioned as a stepwise process:
Initial Binding: Surfactant monomers bind to accessible charged sites on the protein surface.
Cooperative Binding: As more surfactant molecules bind, they begin to form micelle-like clusters on the protein surface, leading to a cooperative unfolding process.
Unfolding: The hydrophobic tails of the surfactant disrupt the protein's internal hydrophobic interactions, causing the polypeptide chain to unfold.
Complex Formation: The unfolded polypeptide chain becomes decorated with surfactant molecules, forming a flexible protein-surfactant complex.
Formation of Protein-Surfactant Complexes and Their Characterization
The interaction between proteins and cationic surfactants results in the formation of protein-surfactant complexes. The structure of these complexes can vary depending on the protein, the surfactant, and the conditions of the system. A common model for the structure of a denatured protein-surfactant complex is the "bead-on-a-string" model, where micelle-like clusters of surfactant are bound along the unfolded polypeptide chain. nih.gov
These complexes can be characterized by a variety of biophysical techniques. Small-angle neutron scattering (SANS) and dynamic light scattering (DLS) can provide information on the size and shape of the complexes. nih.gov Isothermal titration calorimetry (ITC) can be used to measure the thermodynamics of the binding interaction.
The table below outlines the effects of different cationic surfactants on the structure of Bovine Serum Albumin (BSA), a common model protein.
| Surfactant | Alkyl Chain Length | Observation | Reference |
| Decyltrimethylammonium Bromide (C10TAB) | 10 | Unfolding of BSA | nih.gov |
| Dodecyltrimethylammonium Bromide (C12TAB) | 12 | Unfolding of BSA, with a greater propensity than C10TAB | nih.gov |
| Tetradecyltrimethylammonium Bromide (C14TAB) | 14 | Significant unfolding of BSA | nih.gov |
| Cetyltrimethylammonium Bromide (C16TAB) | 16 | Highest propensity for unfolding BSA among the tested surfactants | nih.gov |
This data illustrates the general trend that longer alkyl chains in cationic surfactants lead to a stronger denaturation effect on BSA.
Theoretical and Computational Investigations of 1 Dodecanamine, 4 Methylbenzenesulfonate
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1-dodecanamine cation and the 4-methylbenzenesulfonate (B104242) anion, as well as the nature of the ionic bond that connects them. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic charge distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-Dodecanamine, 4-methylbenzenesulfonate, DFT calculations are employed to determine the optimized geometry, ground state energy, and the interaction energies between the cationic dodecylammonium and the anionic tosylate.
Studies on similar systems, such as p-toluenesulfonic acid and its anion, have been performed using DFT methods like B3LYP with basis sets such as 6-31+G(d,p). nih.gov These calculations help in understanding the geometry and vibrational frequencies of the tosylate anion. nih.gov For the complete ion pair, DFT calculations would reveal the most stable conformation, accounting for the electrostatic attraction between the positively charged ammonium (B1175870) group (-NH3+) of dodecanamine and the negatively charged sulfonate group (-SO3-) of the tosylate. The interaction energy is a key parameter derived from these calculations, quantifying the strength of the ionic bond. This energy is a composite of electrostatic attraction, polarization, and dispersion forces.
Table 1: Representative DFT-Calculated Properties for Components and Similar Ionic Systems
| Parameter | Component / System | Typical Calculated Value | Method/Basis Set | Reference |
|---|---|---|---|---|
| Interaction Energy | p-Toluenesulfonic acid-water complex | - | B3LYP/6-31+G(d,p) | nih.gov |
| HOMO-LUMO Gap | p-Toluenesulfonic Acid | - | B3LYP/6-311++G(d,p) | researchgate.net |
| Binding Energy | Alpidem-Protein Complex | -9.60 kcal/mol | DFT | nih.gov |
Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding the reactive behavior of molecules. nih.gov An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are rich or poor in electrons. nih.gov
For this compound, an MEP analysis would show distinct regions of positive and negative potential.
Negative Potential (Red/Yellow): These regions, indicating an excess of electrons, would be concentrated around the oxygen atoms of the sulfonate group (-SO3-) on the 4-methylbenzenesulfonate anion. These sites are susceptible to electrophilic attack. nih.govimist.ma
Positive Potential (Blue): This electron-deficient region would be localized around the ammonium headgroup (-NH3+) of the 1-dodecanamine cation, particularly on the hydrogen atoms. This area is the primary site for nucleophilic interaction. nih.gov
Zero Potential (Green): The long alkyl chain of the dodecanamine and the phenyl ring of the tosylate would exhibit a near-neutral potential, representing the nonpolar, hydrophobic portions of the molecule. nih.gov
The MEP map provides a clear illustration of the molecule's amphiphilic nature, with the charged, hydrophilic headgroup and the nonpolar, hydrophobic tail. This charge distribution is fundamental to its self-assembly behavior in solution. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For an amphiphilic compound like this compound, MD simulations are invaluable for investigating its behavior in solution, particularly its tendency to form larger aggregates like micelles.
Starting from a random distribution of surfactant molecules in a simulated water box, MD simulations can capture the spontaneous aggregation process that leads to micelle formation. rug.nl This process is driven by the hydrophobic effect, where the dodecyl tails avoid contact with water by clustering together, while the hydrophilic ammonium-tosylate headgroups remain exposed to the aqueous environment.
Key findings from simulations on similar surfactant systems, such as dodecylphosphocholine (B1670865) (DPC), are highly relevant. rug.nlresearchgate.net These simulations show:
Timescale: Micelle formation can occur on a timescale of nanoseconds to microseconds, depending on the concentration. rug.nlfrontiersin.org
Aggregation Number (Nagg): Simulations can predict the average number of surfactant molecules in a stable micelle. For DPC, a similar 12-carbon chain surfactant, aggregation numbers are typically around 50-60 molecules. researchgate.net
Morphology: The final shape of the aggregate depends on factors like concentration and the packing parameter of the surfactant. At lower concentrations, spherical micelles are common. rug.nl At higher concentrations, simulations may show the formation of elongated, worm-like micelles or other complex structures. frontiersin.org
Table 2: Typical Parameters from MD Simulations of Micelle Formation for Dodecyl-based Surfactants
| Parameter | Description | Typical Value Range | Reference |
|---|---|---|---|
| Aggregation Number (Nagg) | Average number of monomers per micelle. | 50 - 90 | researchgate.net |
| Radius of Gyration (Rg) | A measure of the micelle's size. | Varies with Nagg | rsc.org |
| Micelle Shape | Morphology of the aggregate. | Spherical, Rod-like, Extended | rug.nlfrontiersin.org |
The amphiphilic nature of this compound dictates its behavior at interfaces. MD simulations can model these phenomena with high resolution.
Liquid-Vapor Interface: At the surface of water, the surfactant molecules will orient themselves with their hydrophobic dodecyl tails pointing towards the vapor phase (air) and their hydrophilic ammonium-tosylate headgroups remaining in the water. This arrangement lowers the surface tension of the water.
Liquid-Solid Interface: When interacting with a solid surface, the adsorption behavior depends on the surface's polarity. On a hydrophobic (nonpolar) surface, the dodecyl tails will preferentially adsorb, leaving the charged headgroups exposed to the water. Conversely, on a hydrophilic (polar or charged) surface, the ionic headgroup will interact with the surface, potentially forming a bilayer with the tails of the second layer facing the bulk water. MD simulations of water confined in graphene nanochannels show how attractive van der Waals forces and repulsive hydration forces govern behavior at solid-liquid interfaces. rsc.org
MD simulations can be used to calculate transport properties, such as the self-diffusion coefficient (D), which quantifies the translational mobility of a molecule in a solution. researchgate.net The diffusion coefficient is typically calculated from the simulation trajectory by analyzing the mean square displacement (MSD) of the molecules over time.
For this compound, one would expect to see different diffusion behaviors for individual monomers versus micelles:
Monomer Diffusion: Below the critical micelle concentration (CMC), individual surfactant ions diffuse through the solution. Their diffusion coefficient would be inversely related to their size, as described by the Stokes-Einstein equation. nih.gov
Micelle Diffusion: Above the CMC, the majority of the surfactant exists within micelles. As micelles are much larger aggregates, their self-diffusion coefficient is significantly lower than that of the individual monomers. researchgate.net
Simulations for various amines have been performed to estimate self-diffusion coefficients, highlighting the importance of choosing an appropriate force field for accurate predictions. researchgate.net The calculated diffusion coefficients are crucial for understanding mass transport in processes involving this surfactant.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-Dodecanamine |
| 4-methylbenzenesulfonate |
| p-Toluenesulfonic acid |
| Dodecylphosphocholine (DPC) |
| Alpidem |
| Water |
Coarse-Grained Models for Large-Scale Supramolecular Assembly and Phase Transitions
The development of a CG model for this compound would typically involve a systematic parameterization process. This process aims to reproduce key structural and thermodynamic properties obtained from more detailed all-atom simulations or experimental data. rsc.org Force fields like MARTINI provide a framework for such parameterization, where the interactions between the CG beads are tuned to match properties like the free energy of hydration and partitioning between different phases. figshare.comrsc.org For an ionic surfactant system like this compound, accurately representing the electrostatic interactions is crucial and often requires careful treatment within the CG framework, such as using particle mesh Ewald (PME) electrostatics with a modified dielectric constant to account for the implicit solvent. figshare.comresearchgate.net
Once a robust CG model is established, it can be employed in large-scale molecular dynamics simulations to directly observe the self-assembly process. These simulations can reveal the critical micelle concentration (CMC), as well as the size, shape, and structure of the resulting aggregates. semanticscholar.org For instance, simulations can track the transition from spherical to cylindrical micelles as a function of surfactant concentration or the addition of salt. figshare.com Furthermore, these models can elucidate the dynamics of the system, including the exchange of surfactant molecules between micelles and events of micelle fusion and fission, which are difficult to observe with all-atom simulations due to the long time scales involved. rsc.org
Coarse-grained simulations are also invaluable for studying phase transitions in surfactant systems. By systematically varying parameters such as temperature and concentration, it is possible to map out the phase diagram of this compound. These simulations can capture transitions from a disordered solution of monomers to ordered phases, such as hexagonal or lamellar liquid crystalline structures. rsc.org The ability to simulate these transitions provides molecular-level insights into the driving forces behind the phase behavior, which is governed by the delicate balance of interactions between the hydrophobic tails and hydrophilic headgroups of the surfactant molecules and the surrounding solvent. nih.gov The insights gained from such computational studies are crucial for understanding and predicting the macroscopic behavior of these complex fluids.
Illustrative Data from a Hypothetical Coarse-Grained Study
The following tables represent the type of data that would be generated from a coarse-grained molecular dynamics study of this compound.
Table 1: Example of Coarse-Grained Particle Definitions for this compound
| Component | Bead Name | Atoms Represented | Bead Type |
| 1-Dodecanamine | N DA | C1-C3 of dodecyl chain | C1 (non-polar) |
| C DA | C4-C6 of dodecyl chain | C1 (non-polar) | |
| C DB | C7-C9 of dodecyl chain | C1 (non-polar) | |
| C DC | C10-C12 of dodecyl chain | C1 (non-polar) | |
| AMINE | NH3+ group | Qda (charged) | |
| 4-methylbenzenesulfonate | BENZ | Benzene (B151609) ring | SC4 (special) |
| METH | Methyl group | C1 (non-polar) | |
| SULF | Sulfonate group | Qda (charged) |
Table 2: Simulated Micellar Properties as a Function of Concentration
| Concentration (mM) | Average Aggregation Number | Micelle Shape | Radius of Gyration (nm) |
| 10 | 65 | Spherical | 2.1 |
| 20 | 80 | Spherical | 2.4 |
| 50 | 150 | Ellipsoidal | 3.5 |
| 100 | 300 | Cylindrical | 7.8 |
Future Research Directions and Emerging Paradigms for 1 Dodecanamine, 4 Methylbenzenesulfonate
Design and Synthesis of Derivatives with Tailored Functionality for Advanced Applications
The inherent amphiphilic nature of 1-dodecanamine, 4-methylbenzenesulfonate (B104242) makes it an excellent starting point for creating a diverse library of functional molecules. The future in this area lies in the strategic modification of both the dodecylamine (B51217) and the 4-methylbenzenesulfonate moieties to impart specific properties.
Key Research Thrusts:
Functionalization of the Amine Headgroup: The primary amine of dodecylamine can be readily converted into secondary or tertiary amines, amides, or imines. This allows for the introduction of new functional groups that can act as catalysts, metal-ion chelators, or recognition sites for specific molecules.
Modification of the Alkyl Chain: Introducing branching, unsaturation, or functional groups along the twelve-carbon chain can alter the compound's packing behavior, solubility, and thermal properties. For instance, incorporating photoswitchable moieties could lead to light-responsive surfactants.
Derivatization of the Tosylate Counter-ion: The tosylate group can be exchanged for other sulfonates with different functionalities. For example, using a fluorescent sulfonate could enable the use of the resulting compound as a probe in various applications.
Potential Advanced Applications:
| Derivative Class | Potential Functionality | Target Application |
| Amide/Imine Derivatives | Enhanced self-assembly, coordination sites | Drug delivery, templating nanomaterials |
| Fluorinated Alkyl Chains | Increased hydrophobicity, thermal stability | High-performance lubricants, specialty coatings |
| Polymerizable Derivatives | Covalent integration into polymer networks | Functional polymers, responsive hydrogels |
The synthesis of these derivatives will leverage established organic chemistry reactions. For instance, the tosylation of alcohols is a well-known procedure that can be adapted to create a range of tosylate-based compounds. organic-chemistry.orgyoutube.com
Integration into Smart and Responsive Materials Systems
A significant frontier for 1-dodecanamine, 4-methylbenzenesulfonate and its derivatives is their integration into "smart" materials that can respond to external stimuli. nih.govrsc.orgrsc.org These materials can change their properties in a controlled way when exposed to triggers like pH, temperature, light, or electric fields. nih.govresearchgate.net
The long alkyl chain of the dodecylammonium cation can participate in hydrophobic interactions, leading to self-assembly into structures like micelles or vesicles in aqueous solutions. The tosylate anion can influence the packing and stability of these assemblies. This self-assembly behavior is the foundation for creating stimuli-responsive systems.
Emerging Paradigms:
pH-Responsive Systems: The amine group in 1-dodecanamine is basic and will be protonated at low pH. This change in charge can be used to trigger the assembly or disassembly of supramolecular structures, enabling applications like pH-triggered drug release. nih.govmdpi.com
Thermo-responsive Materials: By combining this compound with thermo-responsive polymers, it is possible to create gels or solutions that undergo a phase transition at a specific temperature. nih.gov This could be utilized in applications such as injectable drug delivery systems that solidify at body temperature.
Ionic Liquid-Based Materials: Salts with low melting points are known as ionic liquids. By modifying the structure of this compound, it may be possible to design novel ionic liquids with tunable properties for use as solvents or electrolytes. researchgate.net
Potential in Sustainable Chemical Processes and Circular Economy Initiatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. surfactgreen.com this compound, being a surfactant, has potential applications in developing more sustainable chemical transformations. Surfactants can be used to create micelles that act as nanoreactors in aqueous media, thereby reducing the need for volatile organic solvents. researchgate.net
Future Contributions to a Circular Economy:
Bio-based Feedstocks: A key aspect of sustainability is the use of renewable resources. Future research will focus on synthesizing 1-dodecanamine from bio-derived lauric acid, and potentially developing bio-based alternatives to 4-methylbenzenesulfonate. This aligns with the growing market for green, bio-based surfactants. chemistryforsustainability.orgnih.gov
Catalysis in Aqueous Media: The use of surfactant systems to facilitate organic reactions in water is a cornerstone of green chemistry. rsc.orgmanchester.ac.uk Derivatives of this compound could be designed to act as phase-transfer catalysts or to stabilize catalytic nanoparticles in water, enhancing reaction rates and simplifying product separation.
Recyclable Catalytic Systems: Aqueous solutions of tosylate salts have been shown to be effective and recyclable media for certain chemical reactions. rsc.orgkuleuven.be This suggests that reaction systems based on this compound could be designed for easy catalyst and solvent recovery and reuse, minimizing waste.
Interdisciplinary Research with Machine Learning and Artificial Intelligence for Materials Discovery and Design
The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift, enabling the rapid screening of virtual compounds and the prediction of their properties. rsc.orgresearchgate.net
Transformative Research Directions:
Predictive Modeling of Properties: ML models can be trained on existing data to predict the properties of new, unsynthesized derivatives of this compound. This includes predicting their critical micelle concentration, toxicity, and efficacy for a particular application.
Inverse Design: AI algorithms can be used for "inverse design," where the desired properties are specified, and the algorithm generates the molecular structure that is most likely to exhibit those properties. acs.org This can accelerate the discovery of novel surfactants or catalysts based on the this compound scaffold.
High-Throughput Screening: By combining computational modeling with automated synthesis and characterization, researchers can rapidly create and test large libraries of compounds. researchgate.net ML can be used to guide this process, prioritizing the synthesis of the most promising candidates.
The application of these computational tools will be crucial for navigating the vast chemical space of possible derivatives and identifying the most promising candidates for advanced applications, ultimately unlocking the full potential of this compound.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 1-dodecanamine, 4-methylbenzenesulfonate, and how are stoichiometric ratios optimized?
Answer:
The synthesis of sulfonate salts typically involves acid-base reactions between amines and sulfonic acids. For example, in a structurally analogous compound (2-aminoanilinium 4-methylbenzenesulfonate), a 2:1 molar ratio of the diamine to sulfonic acid was used in aqueous conditions to achieve crystallization . For this compound, stoichiometric optimization is critical to avoid byproducts. Key steps include:
- Reaction Setup: Mix 1-dodecanamine with 4-methylbenzenesulfonic acid in a polar solvent (e.g., water or ethanol).
- Molar Ratio Screening: Test ratios from 1:1 to 2:1 (amine:acid) to identify optimal crystallinity and yield.
- Purification: Recrystallize from a mixed solvent system (e.g., ethanol/water) to remove unreacted starting materials.
- Validation: Confirm purity via melting point analysis and NMR spectroscopy.
Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
Spectroscopic Methods:
- NMR: H and C NMR to confirm proton environments and carbon frameworks. For example, sulfonate protons typically appear downfield (~2.4–2.6 ppm for methyl groups) .
- FT-IR: Identify sulfonate S=O stretches (~1180–1120 cm) and N–H bending vibrations (~1600 cm).
Crystallographic Methods:
- Single-Crystal XRD: Use SHELXT for structure solution and SHELXL for refinement . Key parameters include:
- Hydrogen Bond Analysis: Olex2 or shelXle software to map interactions (e.g., N–H⋯O and C–H⋯O) .
Advanced Question: How can hydrogen-bonding networks in this compound be analyzed to predict supramolecular assembly?
Answer:
Hydrogen-bonding patterns dictate crystal packing and stability. For sulfonate salts:
- Donor-Acceptor Mapping: Identify all N–H (donors) and sulfonate O atoms (acceptors). In analogous structures, four N–H donors typically participate in hydrogen bonds .
- Geometry Analysis: Measure bond distances (e.g., N⋯O < 3.0 Å) and angles (∠N–H⋯O > 120°).
- Network Visualization: Use Mercury or VESTA to generate interaction diagrams. For example, chains along the [010] axis are common in sulfonate salts .
- Thermal Stability: Correlate hydrogen-bond density with DSC/TGA data to assess thermal resilience.
Advanced Question: What challenges arise in resolving high-Rint_{int}int or twinned crystals of sulfonate salts, and how can data collection be optimized?
Answer:
Challenges:
- Twinning: Common in sulfonates due to symmetry; use TWINLAW in SHELXL to deconvolute overlapping reflections .
- High : Caused by poor crystal quality. Mitigate by:
Optimization Strategies:
- Beamline Selection: Use synchrotron radiation for weak diffractors.
- Multi-Scan Integration: Apply SAINT or APEX3 for robust data merging .
Advanced Question: How can computational methods predict solvent effects on the stability of this compound?
Answer:
Approaches:
- DFT Calculations: Use Gaussian or ORCA to calculate solvation free energies. Parameters like LogP (~4.1 for similar sulfonates) indicate hydrophobicity .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in water vs. ethanol) using GROMACS. Analyze radial distribution functions for solute-solvent clustering.
- COSMO-RS: Predict solubility in mixed solvents via thermodynamic activity coefficients.
Validation: Compare computational LogP values with experimental HPLC retention times.
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis due to potential amine volatility.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Waste Disposal: Segregate as halogen-free sulfonate waste.
Note: While direct toxicity data for this compound is limited, structurally related sulfonates (e.g., isopropanolamine dodecylbenzenesulfonate) require similar precautions .
Advanced Question: How do researchers reconcile contradictions in reported crystallographic parameters for sulfonate salts?
Answer:
Case Example: Discrepancies in unit cell dimensions or hydrogen-bond distances may arise from:
- Temperature Effects: Thermal expansion/contraction alters lattice parameters.
- Refinement Models: Compare isotropic vs. anisotropic treatment of H atoms.
Resolution Strategies:
- Data Reanalysis: Reprocess raw data with updated software (e.g., SHELXL 2023 vs. 2018) .
- Literature Benchmarking: Cross-check against databases (e.g., Cambridge Structural Database) for consensus values.
- Multi-Method Validation: Augment XRD with solid-state NMR or Raman spectroscopy .
Advanced Question: What role do torsion angles play in determining the conformational stability of this compound?
Answer:
Key Torsion Angles:
- C–S–O–C (Sulfonate Group): Angles near 180° indicate minimal steric strain.
- Alkyl Chain (C–C–C–C): Deviations from 180° suggest gauche defects, impacting packing efficiency.
Experimental Data: In analogous compounds, torsion angles like C2–C1–C6–C5 (-1.7°) correlate with planar aromatic stacking .
Computational Modeling: Use Mercury’s Conformer Generator to simulate low-energy conformers and compare with XRD-derived geometries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
